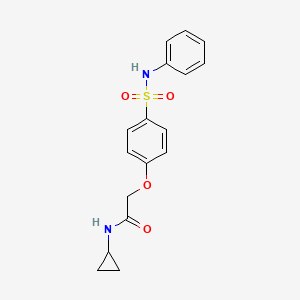

N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

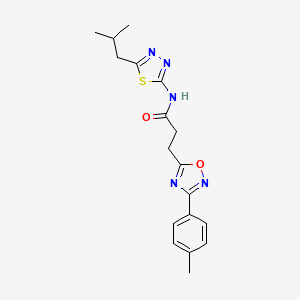

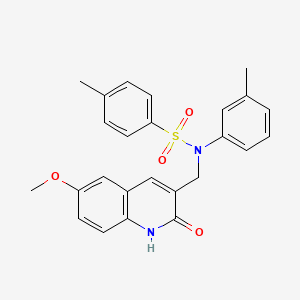

“N-cyclopropyl-2-(4-{[(1S)-1-phenylethyl]sulfamoyl}phenoxy)acetamide” is a chemical compound with the SMILES String: CC(NS(=O)(=O)c2ccc(OCC(=O)NC1CC1)cc2)c3ccccc3 . It is a molecule that contains a total of 50 bonds, including 28 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfonamide .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a structure-based virtual screening was performed on hSMS1. A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) were synthesized and their biological activities toward SMS1 were evaluated .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” is complex, containing a variety of bonds and functional groups. It includes a three-membered cyclopropyl group, two six-membered aromatic rings, a secondary aliphatic amide, an aromatic ether, and a sulfonamide .Applications De Recherche Scientifique

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been investigated for their potential as therapeutic candidates . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides a wide range of pharmacologically interesting compounds .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been synthesized and exhibited good analgesic activity . These compounds have shown comparable or superior analgesic effects than paracetamol .

Chymotrypsin Inhibitors

“N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” and its derivatives have been synthesized and screened against α-Chymotrypsin . The enzyme inhibitory results revealed that most of the synthesized compounds were found to be moderate enzyme inhibitors .

Anti-microbial Agents

Sulfonamides, which include “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been used as anti-microbial agents . They are amongst the earliest antibiotics and antibacterial agents .

Anti-thyroid Agents

Sulfonamides, including “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have also been used as anti-thyroid agents . They have been used to treat thyroid-related diseases .

Anti-inflammatory Agents

Sulfonamides, such as “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been used as anti-inflammatory agents . They have been used to treat inflammation-related conditions .

Anti-tumor Agents

These compounds have extensive applications as anti-tumor agents . They have the tendency to slow down the growth of cancer cells .

Anti-viral Agents

“N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” and its derivatives have been used as anti-viral agents . They have been used to treat viral infections .

Orientations Futures

The future directions for “N-cyclopropyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of related compounds has been explored for the development of more effective SMS1 inhibitors . Additionally, the identification, synthesis, and control of potential impurities in related compounds could be beneficial for the pharmaceutical industry .

Mécanisme D'action

Target of Action

Similar compounds, such as sulfonamides, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, a class of compounds with a similar structure, are known to inhibit the activity of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .

Biochemical Pathways

Sulfonamides, which have a similar structure, are known to disrupt the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and reproduction .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to a disruption in bacterial growth and reproduction by inhibiting the synthesis of folic acid .

Propriétés

IUPAC Name |

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(18-13-6-7-13)12-23-15-8-10-16(11-9-15)24(21,22)19-14-4-2-1-3-5-14/h1-5,8-11,13,19H,6-7,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJORGCZZXRDHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)

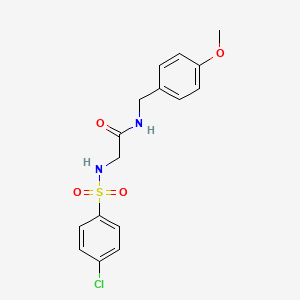

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)

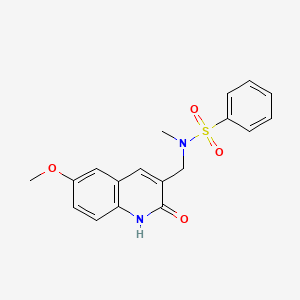

![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)

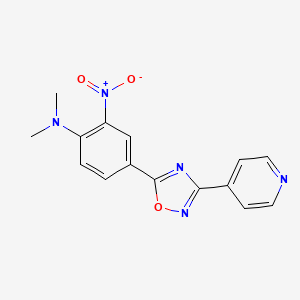

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)